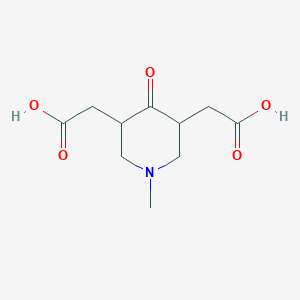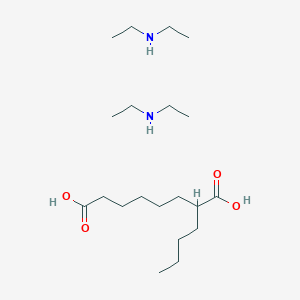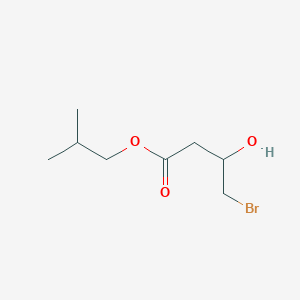![molecular formula C10H7BrN2O2S B14217622 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid CAS No. 832697-78-6](/img/structure/B14217622.png)
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thienopyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of an amino group and a bromine atom on the thienopyridine ring, along with a prop-2-enoic acid moiety, makes this compound particularly interesting for synthetic chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid typically involves multi-step organic reactionsThe final step involves the addition of the prop-2-enoic acid moiety under specific reaction conditions, such as the use of a base like sodium hydroxide in a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Thiol or amine-substituted derivatives.
Applications De Recherche Scientifique
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The prop-2-enoic acid moiety can also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromothieno[3,2-c]pyridin-4-amine: Similar structure but lacks the prop-2-enoic acid moiety.
3-Bromo-4-hydroxythieno[3,2-c]pyridine: Contains a hydroxyl group instead of an amino group.
2-Propenoic acid, 3-(4-amino-3-bromothieno[3,2-c]pyridin-7-yl)-, 1,1-dimethylethyl ester: An ester derivative of the compound.
Uniqueness
3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom on the thienopyridine ring, along with the prop-2-enoic acid moiety, makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
832697-78-6 |
|---|---|
Formule moléculaire |
C10H7BrN2O2S |
Poids moléculaire |
299.15 g/mol |
Nom IUPAC |
3-(4-amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7BrN2O2S/c11-6-4-16-9-5(1-2-7(14)15)3-13-10(12)8(6)9/h1-4H,(H2,12,13)(H,14,15) |
Clé InChI |
XXRKAUZAVNCSBG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(C(=CS2)Br)C(=N1)N)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
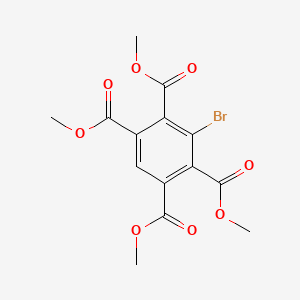
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
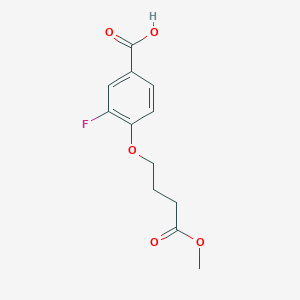
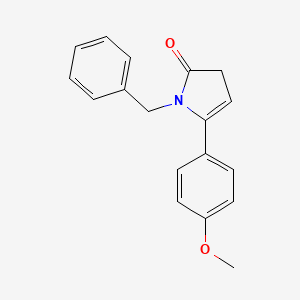
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
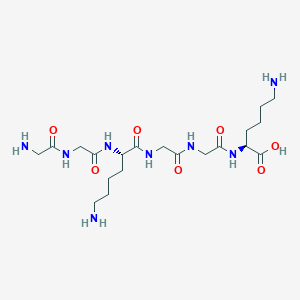

![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
